TRPV1 Inhibitory Potency: 3-Chlorophenyl vs 4-Chlorophenyl vs Unsubstituted Phenyl Thiazole Methanol-Derived Ureas
When converted to the corresponding urea derivative (BDBM342150, EX-57), the target compound yields a TRPV1 Ki of 6.6 nM. The closely related 4‑chlorophenyl isomer (BDBM342145, EX‑47) yields a Ki of 33.3 nM under identical FLIPR assay conditions. The unsubstituted phenyl analog (BDBM342149) gives a Ki of only 103 nM [1][2][3]. The data establish a clear rank order: 3‑Cl > 4‑Cl > H, translating to a 5‑fold advantage for the 3‑chlorophenyl motif over 4‑chlorophenyl and a >15‑fold advantage over the unsubstituted phenyl motif.
| Evidence Dimension | TRPV1 receptor affinity (Ki, nM; FLIPR functional antagonist assay) |
|---|---|
| Target Compound Data | Ki = 6.6 nM (EX-57, 3-chlorophenyl urea derived from (2-(tert-butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol) |
| Comparator Or Baseline | Comparator 1 (4-Cl): EX-47, Ki = 33.3 nM. Comparator 2 (H): BDBM342149, Ki = 103 nM. |
| Quantified Difference | 5.0‑fold improvement over 4-Cl analog; 15.6‑fold improvement over unsubstituted phenyl analog. |
| Conditions | FLIPR kinetic assay; compounds tested at 5 µM; recombinant human TRPV1. |
Why This Matters
Procurement of the correct 3‑chlorophenyl intermediate directly determines whether lead compounds will achieve low‑nanomolar target engagement, directly impacting candidate selection in pain programmes.
- [1] BindingDB Entry BDBM342150, EX-57, Ki = 6.6 nM for TRPV1. View Source
- [2] BindingDB Entry BDBM342145, EX-47, Ki = 33.3 nM for TRPV1. View Source
- [3] BindingDB Entry BDBM342149, Ki = 103 nM for TRPV1 (phenyl analog). View Source
